Ethylenediaminetetraacetic acid-D16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-PZVDDEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethylenediaminetetraacetic Acid-D16: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is the deuterated analog of ethylenediaminetetraacetic acid (EDTA), a widely utilized chelating agent. In this stable isotope-labeled version, the sixteen hydrogen atoms on the ethylene and acetate groups are replaced with deuterium. This isotopic substitution makes EDTA-D16 an invaluable tool in a range of scientific applications, particularly in analytical chemistry and protein biochemistry, where it serves as an internal standard for mass spectrometry and as a reagent for controlling metal ion activity.

Core Properties and Data

EDTA-D16 shares nearly identical chemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of deuterium. This mass difference is fundamental to its application as an internal standard.

| Property | Value | Reference |

| Molecular Formula | C₁₀D₁₆N₂O₈ | [1] |

| Molecular Weight | 308.34 g/mol | [1] |

| Appearance | White crystalline powder | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| CAS Number | 203805-96-3 | [1] |

Solubility Profile

| Solvent | Solubility |

| Water | Insoluble (as free acid), soluble at high pH |

| Methanol | Slightly soluble |

| DMSO | Slightly soluble |

| Ethanol | Insoluble |

| Aqueous Base | Slightly soluble |

Stability Constants of EDTA with Divalent and Trivalent Metal Ions

EDTA is renowned for its ability to form stable, water-soluble complexes with a wide array of di- and trivalent metal cations. The stability of these complexes is described by the formation constant (Kf). The logarithmic values of these constants (log Kf) for unlabeled EDTA are provided below. It is important to note that the binding affinities of EDTA-D16 are expected to be nearly identical to those of unlabeled EDTA.

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Cr³⁺ | 23.4 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 13.8 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Applications in Research and Development

The primary applications of EDTA-D16 stem from its nature as a stable isotope-labeled chelating agent.

Internal Standard for Mass Spectrometry

EDTA-D16 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of EDTA and other chelating agents in various matrices.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, matrix effects, and instrument response.[7][8]

Objective: To accurately quantify the concentration of EDTA in a plasma sample.

Materials:

-

Plasma sample

-

EDTA-D16 (as internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS system (e.g., Triple Quadrupole)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of EDTA in a suitable solvent (e.g., water at pH 8).

-

Prepare a 1 mg/mL stock solution of EDTA-D16 in the same solvent.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the EDTA stock solution to prepare a series of calibration standards with concentrations ranging from the expected lower limit to the upper limit of quantification.

-

Spike a fixed amount of the EDTA-D16 internal standard stock solution into each calibration standard to achieve a constant final concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw the plasma sample.

-

To 100 µL of the plasma sample, add the same fixed amount of the EDTA-D16 internal standard as used in the calibration standards.

-

Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject the reconstituted samples and calibration standards onto the LC-MS system.

-

Use a suitable LC column (e.g., C18) and a gradient elution method to separate EDTA from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both EDTA and EDTA-D16 (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (EDTA) and the internal standard (EDTA-D16) in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of EDTA in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Protein Purification and Handling

EDTA is a common additive in buffers used for protein purification and storage. Its primary roles are to inhibit metalloproteases and to prevent protein aggregation caused by divalent cations.[8][9] EDTA-D16 can be used interchangeably with unlabeled EDTA for these purposes, although its higher cost generally limits its use to applications where isotopic labeling is beneficial.

Objective: To prevent the aggregation of a His-tagged protein during elution from a Ni-NTA column.

Background: Nickel ions can leach from the Ni-NTA resin during elution and promote the aggregation of His-tagged proteins.[10] EDTA can be used to chelate these free nickel ions, thereby reducing protein aggregation.[10][11]

Materials:

-

Ni-NTA affinity column

-

His-tagged protein

-

Elution buffer (containing imidazole)

-

EDTA stock solution (e.g., 0.5 M, pH 8.0)

Methodology:

-

Protein Binding and Washing:

-

Load the cell lysate containing the His-tagged protein onto the equilibrated Ni-NTA column.

-

Wash the column with a suitable wash buffer to remove unbound proteins.

-

-

Elution with EDTA:

-

Prepare the elution buffer containing a competitive agent like imidazole.

-

Crucially, add a pre-calculated amount of EDTA to the collection tubes that will receive the eluted protein fractions. A final concentration of 0.1-1 mM EDTA is typically effective.[11] Do not add EDTA directly to the elution buffer that will pass through the column, as this will strip the nickel from the resin.

-

Elute the bound protein from the column. The eluted protein will mix with the EDTA in the collection tube, which will chelate any leached nickel ions.

-

-

Downstream Processing:

-

If the presence of EDTA interferes with subsequent applications (e.g., if the protein is a metalloenzyme), it can be removed by dialysis or size-exclusion chromatography.

-

Objective: To prevent the degradation of a target protein by metalloproteases during cell lysis and protein extraction.

Materials:

-

Cell pellet

-

Lysis buffer

-

Protease inhibitor cocktail (optional, but recommended)

-

EDTA stock solution (e.g., 0.5 M, pH 8.0)

Methodology:

-

Preparation of Lysis Buffer:

-

Prepare the desired lysis buffer.

-

Just before use, add a broad-spectrum protease inhibitor cocktail.

-

For enhanced inhibition of metalloproteases, supplement the lysis buffer with EDTA to a final concentration of 1-5 mM.[12]

-

-

Cell Lysis:

-

Resuspend the cell pellet in the prepared lysis buffer containing EDTA and other protease inhibitors.

-

Proceed with the chosen cell lysis method (e.g., sonication, French press).

-

-

Clarification and Further Purification:

-

Centrifuge the lysate to remove cell debris.

-

The clarified supernatant containing the target protein is now protected from metalloprotease activity and can be used for downstream purification steps.

-

Visualizations

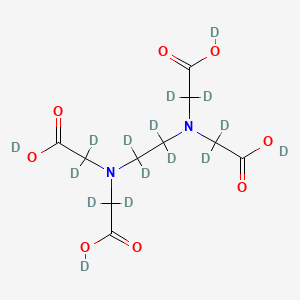

Chelation of a Metal Ion by EDTA-D16

Caption: Diagram of EDTA-D16 chelating a metal ion.

Workflow for Quantitative Analysis using EDTA-D16 as an Internal Standard

Caption: Workflow for LC-MS quantification using an internal standard.

References

- 1. 203805-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. texilajournal.com [texilajournal.com]

- 6. cerilliant.com [cerilliant.com]

- 7. nebiolab.com [nebiolab.com]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated ethylenediaminetetraacetic acid (EDTA), with a focus on its applications in research and development. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visualizations of key concepts and workflows.

Introduction to Deuterated EDTA

Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent widely used to sequester metal ions.[1] Deuterated EDTA, in which hydrogen atoms are replaced by deuterium, is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can lead to a kinetic isotope effect, which may alter the metabolic rate and, consequently, the pharmacokinetic profile of molecules.[2] This makes deuterated compounds, including deuterated EDTA, useful as internal standards in mass spectrometry-based quantification, such as in proteomics and therapeutic drug monitoring.[3]

Chemical and Physical Properties

Table 1: General and Physical Properties of EDTA and Deuterated EDTA (EDTA-d12)

| Property | EDTA (Protiated) | Deuterated EDTA (EDTA-d12) |

| Molecular Formula | C₁₀H₁₆N₂O₈[4] | C₁₀D₁₂H₄N₂O₈[5] |

| Molecular Weight | 292.24 g/mol [4] | 304.32 g/mol [6] |

| Appearance | Colorless crystalline solid[4] | Solid (Appearance not specified) |

| Melting Point | 240 °C (decomposes)[1][4] | 250 °C (decomposes) |

| Solubility | Slightly soluble in water (0.5 g/L at 25°C); soluble in alkaline solutions.[7] | Soluble in 0.1 M NaOH (6.67 mg/mL). Data in other solvents not readily available. |

| Density | 0.86 g/cm³ (at 20 °C)[4][8] | Data not available |

Table 2: Acidity and Metal Complex Stability of EDTA and Deuterated EDTA

| Property | EDTA (Protiated) | Deuterated EDTA (EDTA-d12) |

| pKa Values | pKa1: 1.99, pKa2: 2.67, pKa3: 6.16, pKa4: 10.26 (for the four carboxylic acid groups); two additional pKa values for the amino groups are also recognized.[9][10] | Specific experimental data not available. It is expected that the pKa values would be slightly different due to the deuterium isotope effect on acid-base equilibria. |

| Log K of Metal Complexes | Al³⁺: 16.4, Ca²⁺: 10.65, Fe³⁺: 25.1, Mg²⁺: 8.79, Zn²⁺: 16.5[11][12][13] | Specific experimental data not available. The stability constants are expected to be similar to those of protiated EDTA, though minor differences may exist due to the deuterium isotope effect. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of deuterated EDTA are not widely published. The following sections provide generalized methodologies based on standard practices for EDTA and deuterated compounds.

Plausible Synthesis Route for Deuterated EDTA (EDTA-d12)

The industrial synthesis of EDTA typically involves the reaction of ethylenediamine with formaldehyde and a cyanide source.[14][15] A plausible route for the synthesis of EDTA-d12 would involve the use of deuterated starting materials.

Conceptual Workflow for EDTA-d12 Synthesis

Caption: A plausible synthetic route for EDTA-d12.

Methodology:

-

Cyanomethylation: Deuterated ethylenediamine would be reacted with deuterated formaldehyde and sodium cyanide in an alkaline solution. This step would produce the deuterated tetrasodium salt of EDTA.

-

Acidification: The resulting solution containing the deuterated tetrasodium EDTA would then be acidified, for example with hydrochloric or sulfuric acid, to precipitate the free acid form, EDTA-d12.

-

Purification: The precipitated EDTA-d12 would be isolated by filtration, washed, and dried.

Characterization of Deuterated EDTA

Standard analytical techniques would be employed to characterize the synthesized deuterated EDTA and confirm its identity and purity.

NMR is a crucial technique for confirming the deuteration of the molecule.

Experimental Workflow for NMR Analysis of Deuterated EDTA

Caption: General workflow for NMR characterization of deuterated EDTA.

Methodology:

-

Sample Preparation: A sample of the deuterated EDTA would be dissolved in a suitable solvent, such as D₂O with the addition of NaOH to ensure solubility.

-

¹H NMR: The proton NMR spectrum would be acquired. For a highly deuterated sample like EDTA-d12, the proton signals would be significantly reduced in intensity compared to standard EDTA. The residual proton signals can be used to determine the degree of deuteration.

-

²H NMR: The deuterium NMR spectrum would show signals corresponding to the positions of the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum would also be informative, showing changes in coupling patterns due to the presence of deuterium.

Mass spectrometry is used to confirm the molecular weight of the deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of the deuterated EDTA would be prepared in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Analysis: The sample would be introduced into the mass spectrometer. The resulting mass spectrum would be analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. For EDTA-d12, the expected molecular weight is approximately 304.32 Da, which would be observed as the corresponding molecular ion in the mass spectrum.[6] The mass spectrum of non-deuterated EDTA can be used as a reference.[20][21]

Applications in Research and Drug Development

The primary application of deuterated EDTA is as an internal standard in quantitative mass spectrometry.

Use as an Internal Standard in LC-MS/MS

In quantitative proteomics and the analysis of small molecules, a known amount of a stable isotope-labeled compound, such as deuterated EDTA, is added to samples.[3][22][23][24][25] This allows for the correction of variability in sample preparation and instrument response.

Workflow for Quantitative Analysis using Deuterated EDTA as an Internal Standard

Caption: Use of deuterated EDTA in a quantitative LC-MS/MS workflow.

This methodology is particularly valuable in phosphoproteomics, where EDTA can enhance the identification of phosphopeptides.[26] It is also a key component in many quantitative proteomics strategies.[27][28][29][30]

Conclusion

Deuterated EDTA is a valuable tool for researchers, particularly in the field of analytical chemistry. While a complete set of experimentally determined physical and chemical properties is not yet available in the public domain, its utility as an internal standard in mass spectrometry is well-established. The provided conceptual frameworks for its synthesis and characterization, along with the summary of its known properties, serve as a valuable resource for scientists and professionals in drug development and related fields. Further research is needed to fully characterize the physical and chemical properties of deuterated EDTA and to explore its potential in other applications.

References

- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. scbt.com [scbt.com]

- 6. EDTA (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-414-1 [isotope.com]

- 7. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]

- 8. EDTA - Ataman Kimya [atamanchemicals.com]

- 9. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. Synthesis of EDTA [chm.bris.ac.uk]

- 15. journals.umcs.pl [journals.umcs.pl]

- 16. epfl.ch [epfl.ch]

- 17. kgroup.du.edu [kgroup.du.edu]

- 18. Numare Spectralab Inc. [web.stanford.edu]

- 19. chem.washington.edu [chem.washington.edu]

- 20. Ethylenediaminetetraacetic acid [webbook.nist.gov]

- 21. mzCloud – Ethylenediaminetetraacetic acid EDTA [mzcloud.org]

- 22. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 26. Ethylenediaminetetraacetic acid increases identification rate of phosphoproteomics in real biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ethylenediaminetetraacetic acid-D16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of Ethylenediaminetetraacetic acid-D16 (EDTA-D16), a crucial isotopically labeled chelating agent. Given the absence of a standardized published protocol, this guide outlines a feasible synthetic route based on well-established principles of organic chemistry, specifically the carboxymethylation of ethylenediamine.

Overview and Principle

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent widely used in various scientific and industrial applications. Its deuterated analogue, EDTA-D16, serves as an invaluable internal standard in mass spectrometry-based applications for the accurate quantification of EDTA in complex matrices. The sixteen deuterium atoms provide a distinct mass shift, enabling clear differentiation from the non-labeled compound.

The proposed synthesis involves the N-alkylation of ethylenediamine-d4 with four equivalents of chloroacetic acid-d3 in an aqueous alkaline medium. The reaction is followed by purification through acid precipitation, which leverages the low solubility of the free acid form of EDTA-D16 in acidic water.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, based on commercially available standards.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀D₁₆N₂O₈ | [1][2] |

| Molecular Weight | 308.34 g/mol | [1][3] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 203805-96-3 | [1][3] |

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed methods based on the established synthesis of non-deuterated EDTA and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

Synthesis of Tetrasodium Ethylenediaminetetraacetate-D16

This procedure details the carboxymethylation of ethylenediamine-d4.

Materials:

-

Ethylenediamine-d4 (H₂NCD₂CD₂NH₂)

-

Chloroacetic acid-d3 (ClCD₂COOD)

-

Sodium hydroxide (NaOH)

-

Deuterium oxide (D₂O)

-

Argon or Nitrogen gas

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen), dissolve sodium hydroxide (4 molar equivalents) in deuterium oxide.

-

Cool the solution to 10 °C in an ice bath.

-

To this solution, add ethylenediamine-d4 (1 molar equivalent) dropwise while maintaining the temperature below 20 °C.

-

In a separate beaker, dissolve chloroacetic acid-d3 (4 molar equivalents) in deuterium oxide and neutralize with a solution of sodium hydroxide in D₂O, keeping the temperature below 20 °C.

-

Add the deuterated sodium chloroacetate solution from the dropping funnel to the ethylenediamine-d4 solution over a period of 2-3 hours, maintaining the reaction temperature at approximately 50 °C.

-

After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 6 hours to drive the reaction to completion. The pH should be maintained above 10 throughout the reaction.

-

Cool the reaction mixture to room temperature. The resulting solution contains the tetrasodium salt of EDTA-D16.

Purification by Acid Precipitation

This procedure describes the isolation and purification of the free acid form of EDTA-D16.

Materials:

-

Crude tetrasodium EDTA-D16 solution (from section 3.1)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized water

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude tetrasodium EDTA-D16 solution to a large beaker and cool in an ice bath.

-

While stirring vigorously, slowly add concentrated hydrochloric acid or sulfuric acid to the solution.

-

Monitor the pH of the solution. Continue adding acid until the pH reaches approximately 2-3.

-

A white precipitate of EDTA-D16 free acid will form as the pH decreases.

-

Allow the suspension to stir in the ice bath for at least one hour to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any inorganic salt byproducts.

-

Wash the solid with a small amount of cold ethanol to aid in drying.

-

Dry the purified EDTA-D16 in a vacuum oven at 60-80 °C to a constant weight.

Visualized Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and the fundamental chelating action of EDTA-D16.

Caption: Proposed workflow for the synthesis and purification of EDTA-D16.

Caption: Diagram illustrating the chelation of a metal ion by EDTA-D16.

References

Mechanism of action of EDTA as a chelating agent

An In-depth Technical Guide to the Mechanism of Action of EDTA as a Chelating Agent

Introduction

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid that functions as a powerful chelating agent, capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2] First synthesized in the 1930s, EDTA has become indispensable in diverse fields, including medicine for treating heavy metal poisoning, in laboratories as an anticoagulant for blood samples, and in industrial processes to sequester metal ions that could otherwise interfere with product quality and stability.[1][3][4][5][6]

Structurally, EDTA consists of an ethylenediamine backbone with four attached acetic acid groups.[2][4] It is a polyprotic acid and can exist in various protonated forms depending on the pH of the solution, with the fully deprotonated form, EDTA⁴⁻ (often denoted as Y⁴⁻), being the most effective for chelation.[2][6] This guide provides a detailed examination of the core mechanisms underlying EDTA's function as a chelating agent, its coordination chemistry, thermodynamics, and the experimental protocols used to study these interactions.

Core Mechanism of Chelation

The fundamental mechanism of EDTA's action is chelation, a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[3] This process results in the formation of a stable, ring-like structure known as a chelate.

Coordination Chemistry and Structure

EDTA is a hexadentate ("six-toothed") ligand, meaning it can form up to six coordinate bonds with a metal ion.[2][7][8] The donor atoms are the two nitrogen atoms of the ethylenediamine backbone and four oxygen atoms from the deprotonated carboxylate groups.[2][9] This multi-point attachment envelops the metal ion, forming a highly stable, 1:1 stoichiometric complex.[1][2]

The resulting metal-EDTA complexes typically adopt a strained octahedral geometry.[6][7][9][10] This three-dimensional structure effectively sequesters the metal ion, isolating it in solution and altering its chemical reactivity and bioavailability.[1][8] While EDTA most commonly acts as a hexadentate ligand, it can exhibit flexibility, sometimes functioning as a pentadentate or tetradentate ligand, with the remaining coordination sites on the metal being occupied by other ligands like water.[6][7][8] The interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and EDTA acts as a Lewis base (electron pair donor).[2][11]

Caption: General mechanism of EDTA chelating a metal ion (Mⁿ⁺).

Thermodynamics of Chelation: The Chelate Effect

The exceptional stability of metal-EDTA complexes is explained by the "chelate effect." This thermodynamic principle states that multidentate ligands form significantly more stable complexes than an equivalent number of monodentate ligands. The stability of a complex is quantified by its formation constant (Kf), also known as the stability constant.[12]

The chelate effect is primarily driven by a large positive change in entropy (ΔS). When a single hexadentate EDTA molecule displaces multiple (typically six) monodentate water molecules from a hydrated metal ion, the number of free molecules in the solution increases, leading to a significant increase in disorder (entropy).[12] This favorable entropy change contributes to a more negative Gibbs free energy (ΔG), indicating a more spontaneous and stable complex formation.

Equation for Gibbs Free Energy: ΔG° = -RT ln(Kf) = ΔH° - TΔS°

Where:

-

ΔG° is the standard Gibbs free energy change

-

R is the gas constant

-

T is the absolute temperature

-

Kf is the formation constant

-

ΔH° is the standard enthalpy change

-

ΔS° is the standard entropy change

Influence of pH on Chelation

The chelating ability of EDTA is highly dependent on pH.[11] EDTA is a polyprotic acid with six pKa values, corresponding to the dissociation of protons from its four carboxyl groups and two amino groups.[1] The fully deprotonated species, Y⁴⁻, is the most effective form for binding metal ions.[2]

At low pH, the carboxyl and amine groups are protonated, preventing them from donating their electron pairs to form coordinate bonds. As the pH increases, the acid groups deprotonate, increasing the concentration of the Y⁴⁻ species and thus enhancing the chelating ability.[2][11] This pH dependence allows for selective chelation of certain metal ions by carefully controlling the pH of the solution.[11] To account for this, a conditional formation constant (Kf') is often used, which reflects the effective stability of the complex at a specific pH.[11][13]

Caption: Logical flow of EDTA protonation states based on pH.

Quantitative Data

The stability of metal-EDTA complexes is a critical parameter for predicting their behavior in solution. This is quantified by the formation constant (Kf), with higher values indicating greater stability.

Table 1: Stability Constants (log Kf) of Selected Metal-EDTA Complexes

The following table summarizes the logarithm of the formation constants for 1:1 complexes of EDTA with various metal ions at 25°C and an ionic strength of 0.1 M.[14]

| Metal Ion | Charge | log Kf |

| Na⁺ | +1 | 1.7 |

| Ca²⁺ | +2 | 10.6 |

| Mg²⁺ | +2 | 8.8 |

| Mn²⁺ | +2 | 13.8 |

| Fe²⁺ | +2 | 14.3 |

| Co²⁺ | +2 | 16.3 |

| Ni²⁺ | +2 | 18.5 |

| Cu²⁺ | +2 | 18.7 |

| Zn²⁺ | +2 | 16.4 |

| Cd²⁺ | +2 | 16.4 |

| Pb²⁺ | +2 | 17.9 |

| Al³⁺ | +3 | 16.4 |

| Fe³⁺ | +3 | 25.1 |

| Co³⁺ | +3 | 41.4 |

Data sourced from Google Sites Chempendix.[14]

Table 2: Thermodynamic Parameters for Fe(III)-EDTA Complex Formation

Thermodynamic data reveal the enthalpic and entropic contributions to complex stability.

| Parameter | Value | Conditions |

| ΔH° (Enthalpy) | -11.5 ± 0.5 kJ/mol | 25°C, μ = 0.1 |

| ΔS° (Entropy) | 440 J/(mol·K) | 25°C, μ = 0.1 |

Data for Fe(III)-EDTA chelate formation.[15] The highly positive entropy change is a clear illustration of the chelate effect.

Experimental Protocols for Studying Chelation

Several analytical techniques are employed to study the formation and stability of metal-EDTA complexes. Complexometric titration is a cornerstone method.[16]

Protocol 1: Complexometric Titration with a Visual Metallochromic Indicator

Principle: This method determines the concentration of a metal ion by titrating it with a standard solution of EDTA. A metallochromic indicator, which is a compound that changes color when it binds to a metal ion, is used to detect the endpoint.[11] The indicator (Ind) must bind the metal ion (Mⁿ⁺) less strongly than EDTA does. Initially, the indicator forms a colored complex with the metal ion (M-Ind). As EDTA is added, it sequesters the metal from the indicator, releasing the free indicator, which has a different color. The color change signals the equivalence point.[11][16]

Reaction at Endpoint: M-Ind + EDTA → M-EDTA + Ind (Color 1) → (Color 2)

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of EDTA (e.g., 0.01 M) from its disodium salt (Na₂H₂EDTA·2H₂O).

-

Prepare the metal ion solution to be analyzed.

-

Prepare an indicator solution (e.g., Eriochrome Black T or Calmagite for Mg²⁺/Ca²⁺ determination).[16]

-

Prepare a buffer solution to maintain a constant pH at which the chelation and indicator reactions are optimal (e.g., pH 10 ammonia-ammonium chloride buffer for water hardness).[6]

-

-

Titration Procedure:

-

Pipette a known volume of the metal ion solution into an Erlenmeyer flask.

-

Add a sufficient amount of the pH buffer.

-

Add a few drops of the metallochromic indicator solution. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Mg-EBT).[13]

-

Titrate the solution with the standard EDTA solution from a burette, swirling the flask constantly.

-

The endpoint is reached when the solution shows a sharp color change to that of the free indicator (e.g., from wine-red to sky blue for EBT).[16]

-

-

Calculation:

-

Use the volume of EDTA consumed and its molarity to calculate the moles of EDTA.

-

Given the 1:1 stoichiometry, the moles of EDTA equal the moles of the metal ion in the sample.

-

Protocol 2: Potentiometric Titration

Principle: This instrumental method avoids the subjectivity of visual indicators by using an ion-selective electrode (ISE) to monitor the concentration (or activity) of the free metal ion during the titration with EDTA.[17] A plot of electrode potential (mV) versus the volume of added EDTA yields a titration curve. The endpoint is identified as the point of maximum slope (inflection point) on the curve.[17]

Detailed Methodology:

-

Apparatus Setup:

-

Assemble a potentiometer, a metal ion-selective electrode (e.g., a Fe³⁺ ISE), and a suitable reference electrode (e.g., Ag/AgCl).

-

-

Titration Procedure:

-

Place a known volume of the metal ion solution (e.g., 50 mL of 1.0 × 10⁻³ M Fe³⁺) in a beaker with a magnetic stir bar.[17]

-

Adjust the pH of the solution to an optimal value for complex formation (e.g., pH 5.0 for Fe³⁺).[17]

-

Immerse the electrodes in the solution and begin stirring.

-

Record the initial potential.

-

Add the standard EDTA solution (e.g., 1.0 × 10⁻² M) in small, measured increments from a burette.[17]

-

After each addition, allow the potential reading to stabilize and record both the volume added and the potential.

-

Continue adding titrant well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of EDTA added (V).

-

The endpoint is the volume corresponding to the steepest part of the curve. This can be determined more accurately by plotting the first derivative (ΔE/ΔV vs. V) or second derivative (Δ²E/ΔV² vs. V).

-

Caption: Experimental workflow for a complexometric titration.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. 41. The Chemistry of the Removal of Heavy Metal Ions - My Chem Cafe [mychemcafe.com.sg]

- 3. edtatube.com [edtatube.com]

- 4. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 5. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. EDTA - MOTM [chm.bris.ac.uk]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Coordination Compounds Help Page [chem.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 15. Thermometric studies on the Fe(III)-EDTA chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Labeling and Purity of EDTA-D16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ethylenediaminetetraacetic acid (EDTA) to produce its deuterated form, EDTA-D16. It details the synthesis, purity analysis, and applications of this stable isotope-labeled compound, with a focus on methodologies and data relevant to research and drug development.

Introduction to Isotopic Labeling and EDTA-D16

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] In the context of drug development and analytical chemistry, deuterium (²H or D) labeling is frequently employed to create heavy-labeled internal standards for mass spectrometry-based quantification, enhancing accuracy and precision. EDTA-D16 is the fully deuterated analog of EDTA, where all 16 hydrogen atoms have been replaced by deuterium.

EDTA is a powerful chelating agent widely used in various industries, including pharmaceuticals, to bind metal ions.[2] Its deuterated form, EDTA-D16, serves as an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard to accurately quantify the unlabeled drug or metabolite.

Synthesis of EDTA-D16

While specific proprietary synthesis methods for commercially available EDTA-D16 are not publicly disclosed, the general synthetic route can be inferred from the well-established industrial synthesis of unlabeled EDTA. The process typically involves the reaction of ethylenediamine with a glycine equivalent in the presence of a cyanide source and formaldehyde, or the direct alkylation of ethylenediamine with a labeled haloacetic acid.

For the synthesis of EDTA-D16, deuterated precursors are essential. Commercially available deuterated starting materials include ethylenediamine-D4 and deuterated glycine derivatives.[3][4][5] The probable synthetic pathway is outlined below:

Caption: Probable synthesis pathway for EDTA-D16.

Isotopic and Chemical Purity of EDTA-D16

The purity of EDTA-D16 is characterized by two main parameters: its chemical purity and its isotopic purity.

Chemical Purity: This refers to the percentage of the material that is EDTA, irrespective of its isotopic composition. Commercial suppliers typically state a chemical purity of ≥98% for EDTA-D16.[2][6][7][8][9]

Isotopic Purity: This is a measure of the extent of deuterium incorporation at the specified positions. It is often expressed as "atom % D," which represents the percentage of deuterium at the labeled sites. For commercially available EDTA-D16, the isotopic enrichment is typically specified as ≥98 atom % D.[9]

It is important to understand that even with a high isotopic enrichment, the final product will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms). For a molecule with 16 possible deuteration sites and an isotopic enrichment of 98%, the statistical distribution of isotopologues can be significant. High-resolution mass spectrometry is the primary technique used to determine this distribution.

Quantitative Data

The following table summarizes the typical specifications for commercially available EDTA-D16.

| Parameter | Typical Value | Source |

| Chemical Formula | C₁₀D₁₆N₂O₈ | [2] |

| Molecular Weight | 308.34 g/mol | [6][7] |

| Labeled CAS Number | 203805-96-3 | [2][6][7] |

| Unlabeled CAS Number | 60-00-4 | [2][6][7] |

| Chemical Purity | ≥98% | [2][6][7][8][9] |

| Isotopic Enrichment | ≥98 atom % D | [9] |

Experimental Protocols for Purity Analysis

The determination of both chemical and isotopic purity of EDTA-D16 requires sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.[10][11][12][13] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the different isotopologues present in a sample of EDTA-D16.

Experimental Workflow:

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Methodology:

-

Sample Preparation: A dilute solution of EDTA-D16 is prepared in a suitable solvent system, such as a mixture of water and acetonitrile.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the EDTA-D16 from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in full scan mode to detect the molecular ions of all isotopologues.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks, each corresponding to a different isotopologue (e.g., the [M+H]⁺ ion for D16, D15, D14, etc.). The relative intensity of each peak is used to calculate the percentage of each isotopologue in the sample.

NMR Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy is another essential technique for the characterization of isotopically labeled compounds. Both ¹H and ²H NMR can be employed.

-

¹H NMR: In a highly deuterated compound like EDTA-D16, the ¹H NMR spectrum will show very small signals corresponding to the residual protons. By comparing the integral of these signals to an internal standard with a known concentration, the overall percentage of deuterium incorporation can be calculated.[11]

-

²H NMR: This technique directly observes the deuterium nuclei. The resulting spectrum can confirm the positions of deuteration and provide quantitative information about the isotopic enrichment at each site.[1][6][14][15]

Methodology:

-

Sample Preparation: The EDTA-D16 sample is dissolved in a suitable NMR solvent that does not contain deuterium atoms in the regions of interest (e.g., for ²H NMR, a non-deuterated solvent can be used). An internal standard may be added for quantitative analysis.

-

NMR Data Acquisition: The appropriate NMR experiment (¹H or ²H) is performed on a high-field NMR spectrometer. For quantitative ²H NMR, longer relaxation delays are often necessary to ensure accurate integration.

-

Data Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The integrals of the peaks of interest are measured and compared to the integral of the internal standard to determine the isotopic enrichment.

Applications in Drug Development

EDTA-D16 is a valuable tool in various stages of drug development:

-

Internal Standard in Bioanalysis: The most common application is as an internal standard in LC-MS/MS assays for the quantification of unlabeled EDTA or drugs with a similar structure in biological matrices such as plasma, urine, and tissue homogenates. The co-elution of the deuterated standard with the analyte allows for correction of matrix effects and variations in instrument response, leading to more accurate and precise results.

-

Metabolic Studies: In some cases, deuterated compounds can be used to study the metabolic fate of a drug. The deuterium label can help in identifying and quantifying metabolites by mass spectrometry.

-

Biomolecular NMR: EDTA is often used as a chelating agent in protein solutions for NMR studies. Using EDTA-D16 can be advantageous in certain NMR experiments by reducing the number of proton signals in the spectrum, thereby simplifying spectral analysis.[6][7]

Conclusion

EDTA-D16 is a critical reagent for researchers and drug development professionals, primarily serving as a high-purity internal standard for mass spectrometry-based bioanalysis. Its synthesis relies on the use of deuterated precursors in established chemical routes. The quality of EDTA-D16 is defined by its high chemical and isotopic purity, which can be accurately determined using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. A thorough understanding of these principles and methodologies is essential for the effective application of EDTA-D16 in a research and regulatory environment.

References

- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]

- 6. Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EDTA (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Cambridge Isotope Laboratories EDTA (D16, 98%), 1 G, 203805-96-3, Quantity: | Fisher Scientific [fishersci.com]

- 9. Ethylenediaminetetraacetic Acid-d16 | LGC Standards [lgcstandards.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Ethylenediaminetetraacetic Acid-D16 (EDTA-D16) for Researchers and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is the deuterated analog of the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders EDTA-D16 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS), providing a high degree of accuracy and precision in the quantification of unlabeled EDTA and other analytes. This technical guide provides an in-depth overview of EDTA-D16, including its properties, applications, and a generalized experimental workflow for its use in research and drug development.

Core Properties of EDTA-D16

The fundamental physicochemical properties of EDTA-D16 are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, EDTA.

| Property | This compound (EDTA-D16) | Ethylenediaminetetraacetic acid (EDTA) |

| CAS Number | 203805-96-3[1][2][3][4] | 60-00-4[3] |

| Molecular Formula | C10D16N2O8[1] | C10H16N2O8[5] |

| Molecular Weight | 308.34 g/mol [1][3][4] | 292.24 g/mol [5] |

| Appearance | White crystalline powder[1] | Colorless crystals or white powder[5] |

| Solubility | Slightly soluble in cold water; soluble in sodium hydroxide, sodium carbonate, and ammonia solutions.[6] | Slightly soluble in water.[5] |

| Stability | Stable. Incompatible with strong oxidizing agents, strong bases, copper, copper alloys, nickel, and aluminum.[1] | Stable under recommended storage conditions. |

| Storage | -20°C Freezer, under an inert atmosphere.[1] | Room temperature. |

Mechanism of Action: Chelation

The primary mechanism of action for both EDTA and its deuterated form is chelation. EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) that can bind to a single metal ion. This forms a very stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in other reactions. This action is fundamental to its use as an anticoagulant, where it chelates calcium ions (Ca2+) essential for the blood clotting cascade, and in the treatment of heavy metal poisoning by binding to toxic metals like lead and mercury, facilitating their excretion from the body.[1]

Applications in Research and Drug Development

The primary application of EDTA-D16 is as an internal standard in quantitative mass spectrometry. The use of a deuterated standard is considered the "gold standard" for quantification because it has nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its higher mass.[7][8] This allows for the correction of variability introduced during sample preparation, chromatography, and ionization.

Key Applications Include:

-

Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[7][8]

-

Metabolite Identification: In drug metabolism studies, comparing the mass spectra of a sample with and without the deuterated standard can help identify metabolites.

-

Clinical Diagnostics: EDTA-D16 can be used as an internal standard for the quantification of EDTA in biological samples, for example, in monitoring chelation therapy.

-

Environmental Analysis: Used to accurately measure the concentration of EDTA, a common environmental pollutant, in water and soil samples.

Experimental Protocol: Use of EDTA-D16 as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of EDTA-D16 as an internal standard for the quantification of EDTA in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

EDTA-D16 (as the internal standard)

-

Unlabeled EDTA (as the analytical standard for calibration curve)

-

Biological matrix (e.g., plasma, urine)

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Formic acid or other appropriate mobile phase modifier

-

Ultrapure water

-

LC-MS/MS system

2. Preparation of Stock and Working Solutions:

-

EDTA-D16 Internal Standard (IS) Stock Solution: Prepare a stock solution of EDTA-D16 in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

-

EDTA-D16 IS Working Solution: Dilute the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL). This concentration should be consistent across all samples.

-

EDTA Analytical Standard Stock Solution: Prepare a stock solution of unlabeled EDTA in the same solvent at 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of unlabeled EDTA.

3. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of each sample (unknowns, calibration standards, and quality controls), add a fixed volume (e.g., 10 µL) of the EDTA-D16 IS working solution.

-

Vortex briefly to mix.

-

Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection onto the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a C18 column) to separate the analyte from other matrix components. The mobile phase will typically consist of a gradient of water and an organic solvent, both containing a small amount of an acid like formic acid to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled EDTA and EDTA-D16 will be monitored.

5. Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled EDTA) and the internal standard (EDTA-D16).

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a critical tool for modern analytical science, enabling researchers and drug development professionals to achieve highly accurate and reproducible quantitative results. Its role as a stable isotope-labeled internal standard is indispensable for robust bioanalytical methods. Understanding its properties and the principles of its application is essential for its effective implementation in the laboratory.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EDTA Chelation Therapy - [urbaniv.com]

- 5. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]

- 6. journalijsra.com [journalijsra.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of EDTA-D16 in Water and Organic Solvents

Core Concepts of EDTA Solubility

Ethylenediaminetetraacetic acid (EDTA) in its acidic form is a crystalline solid that is poorly soluble in water and generally insoluble in organic solvents.[1][2][3] The limited aqueous solubility of the free acid form is attributed to strong intra- and inter-molecular hydrogen bonding within its crystal lattice structure, which presents a kinetic barrier to solvation.[4][5]

The solubility of EDTA is highly dependent on pH. The acidic protons of the four carboxylic acid groups can be removed by the addition of a base, leading to the formation of EDTA salts. These salt forms, such as disodium EDTA and tetrasodium EDTA, are significantly more soluble in water.[2] This is due to the ionic nature of the salts, which readily interact with polar water molecules.

Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for non-deuterated EDTA and its common salts. This data serves as a strong proxy for the expected solubility of EDTA-D16.

Table 1: Solubility of EDTA Acid in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 0.5 g/L | 25 |

| Cold Water | Slightly soluble to insoluble | - |

| Boiling Water | Soluble in 160 parts | 100 |

| Ethanol | Insoluble | - |

| General Organic Solvents | Insoluble | - |

| Sodium Hydroxide Solution | Soluble | - |

| Sodium Carbonate Solution | Soluble | - |

| Ammonia Solution | Soluble | - |

Data sourced from multiple references.[1][3][6]

Table 2: Solubility of EDTA Salts in Water

| Compound | Solvent | Solubility |

| Disodium EDTA | Water | Highly soluble |

| Tetrasodium EDTA | Water | ~550 mg/mL (1.45 M) |

Data sourced from multiple references.[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following outlines a general experimental protocol for determining the solubility of a compound like EDTA-D16.

Method 1: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7]

Protocol:

-

Preparation: Add an excess amount of the solid compound (solute) to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.

Method 2: Titration Method

This method is particularly useful for compounds whose solubility is pH-dependent.

Protocol:

-

Suspension Preparation: Prepare a suspension of the compound in the solvent of interest.

-

Titration: Gradually add a titrant (an acid or a base) to the suspension while monitoring the pH.

-

Endpoint Determination: The point at which the solid completely dissolves corresponds to the solubility at that specific pH.

-

Analysis: The amount of titrant added and the change in pH can be used to calculate the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of a typical solubility determination experiment.

Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound using the shake-flask method.

References

- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. organic chemistry - Solubility of EDTA in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of EDTA in Biological Samples by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized in various industrial and medical applications. In the biomedical field, it is a common anticoagulant for blood sample preservation and is used in chelation therapy to treat heavy metal poisoning.[1] Accurate quantification of EDTA in biological matrices such as plasma, serum, and urine is crucial for toxicological assessments, clinical monitoring, and forensic investigations.[2][3]

This application note details a robust and sensitive method for the quantification of EDTA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, EDTA-D16. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of EDTA-D16, which is chemically identical to EDTA but has a higher mass, is added to the plasma samples. Following a simple protein precipitation step, the sample is analyzed by LC-MS/MS. The chromatographic separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of EDTA to that of EDTA-D16 is used to calculate the concentration of EDTA in the sample, providing reliable and accurate quantification.

Experimental Protocols

Materials and Reagents

-

EDTA (analytical standard)

-

EDTA-D16 (Deuterated EDTA, Internal Standard)[4]

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA anticoagulant, analyte-free for calibration standards and quality controls)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

Preparation of Solutions

-

EDTA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA and dissolve in 10 mL of ultrapure water.

-

EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA-D16 and dissolve in 10 mL of ultrapure water.[4]

-

EDTA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EDTA stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the EDTA-D16 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

-

Pipette 50 µL of blank plasma, calibration standards, quality controls, or sample plasma into the appropriately labeled tubes.

-

Add 10 µL of the IS Working Solution (100 ng/mL EDTA-D16) to all tubes except for the blank.

-

To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| EDTA | 293.1 > 160.1 |

| EDTA-D16 | 309.2 > 176.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument |

Note: The MRM transition for EDTA is based on the protonated molecule [M+H]+. The transition for EDTA-D16 is inferred based on the mass difference of 16 Da due to deuterium labeling and a similar fragmentation pattern.

Data Presentation

The following table summarizes the typical quantitative performance of this method, compiled from representative data in the literature.[2][5]

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, compensated by IS |

| Extraction Recovery | > 90% |

| Short-Term Stability (24h at RT) | Stable |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Long-Term Stability (-80°C for 30 days) | Stable |

Mandatory Visualization

Caption: Experimental workflow for EDTA quantification.

Conclusion

The described LC-MS/MS method using EDTA-D16 as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of EDTA in human plasma. The simple sample preparation procedure and the robustness of the analytical method make it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EDTA-D16 in Clinical and Diagnostic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of deuterated ethylenediaminetetraacetic acid (EDTA-D16) in clinical and diagnostic research. Detailed protocols for its primary application as a stable isotope-labeled internal standard in mass spectrometry-based assays are provided, along with data presentation examples and workflow visualizations.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent and anticoagulant in clinical and diagnostic settings.[1][2] Its deuterated analog, EDTA-D16, in which 16 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[3][4][5] The key advantage of using a stable isotope-labeled internal standard like EDTA-D16 is its chemical and physical similarity to the analyte (endogenous or unlabeled EDTA), while being distinguishable by its higher mass. This allows for accurate correction of variability during sample preparation and analysis, leading to highly precise and reliable quantification.[6]

The primary applications of EDTA-D16 in clinical and diagnostic research include:

-

Therapeutic Drug Monitoring (TDM): Ensuring that levels of administered drugs are within their therapeutic range.[7][8]

-

Quantification of Anticoagulants: Measuring the concentration of EDTA in blood samples to ensure proper anticoagulation for various diagnostic tests.

-

Metabolomics: Used in quality assessment of plasma and serum samples for metabolomic studies.[9]

-

Clinical Chemistry: As an internal standard in various clinical chemistry assays requiring precise quantification.

Application 1: Quantification of EDTA in Human Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of EDTA in human plasma, using EDTA-D16 as an internal standard. This is crucial for studies investigating the impact of EDTA as an anticoagulant on various biochemical assays or for monitoring patients undergoing chelation therapy.

Experimental Protocol

1. Materials and Reagents:

-

EDTA and EDTA-D16 standards

-

Human plasma (collected in non-EDTA tubes for standard curve preparation)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

EDTA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of EDTA in 10 mL of water.

-

EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of EDTA-D16 in 1 mL of water.

-

EDTA Working Standards: Prepare a series of working standards by serial dilution of the EDTA stock solution with water to cover the desired calibration range (e.g., 1 µg/mL to 1000 µg/mL).

-

IS Working Solution (10 µg/mL): Dilute the EDTA-D16 stock solution with water.

3. Sample Preparation:

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL EDTA-D16 internal standard working solution to each tube (except for blank samples).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 50-95% B (4.0-4.1 min), 95% B (4.1-5.0 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | EDTA: 293.1 -> 160.1; EDTA-D16: 309.2 -> 168.1 |

| Ion Source Temp. | 550 °C |

| IonSpray Voltage | 5500 V |

5. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (EDTA) to the internal standard (EDTA-D16).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of EDTA in the unknown samples is determined from the calibration curve using linear regression.

Data Presentation

Table 1: Example Calibration Curve Data for EDTA Quantification

| Standard Concentration (µg/mL) | EDTA Peak Area | EDTA-D16 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,432 | 1,523,487 | 0.010 |

| 5 | 78,945 | 1,554,321 | 0.051 |

| 10 | 156,789 | 1,532,198 | 0.102 |

| 50 | 798,456 | 1,567,890 | 0.509 |

| 100 | 1,602,345 | 1,548,765 | 1.035 |

| 500 | 8,123,456 | 1,555,678 | 5.222 |

| 1000 | 16,345,678 | 1,549,876 | 10.546 |

Table 2: Example Quality Control Sample Results

| QC Level | Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 75 | 76.2 | 101.6 | 3.2 |

| High | 750 | 742.5 | 99.0 | 2.8 |

Experimental Workflow Diagram

Caption: Workflow for the quantification of EDTA in plasma using EDTA-D16.

Application 2: Therapeutic Drug Monitoring (TDM) of a Small Molecule Drug

In TDM, EDTA-D16 can be used as a surrogate internal standard when a deuterated version of the drug of interest is not available or is cost-prohibitive. While a structurally analogous or stable isotope-labeled version of the analyte is preferred, EDTA-D16 can still improve precision in some assays by correcting for variability in sample processing and injection volume.

Experimental Protocol

This protocol outlines a general procedure. Specific parameters must be optimized for the drug of interest.

1. Materials and Reagents:

-

Drug of interest and its corresponding standard

-

EDTA-D16

-

Human plasma (drug-free for standard curve preparation)

-

Appropriate organic solvent for extraction (e.g., acetonitrile, methanol, ethyl acetate)

-

Reagents for pH adjustment if necessary (e.g., formic acid, ammonium hydroxide)

2. Preparation of Solutions:

-

Drug Stock Solution (1 mg/mL): Prepare in a suitable solvent.

-

EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in water.

-

Drug Working Standards: Serially dilute the drug stock solution to create calibration standards in drug-free plasma.

-

IS Working Solution (concentration to be optimized): Dilute the EDTA-D16 stock solution.

3. Sample Preparation (Liquid-Liquid Extraction Example):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the EDTA-D16 working solution.

-

Add 50 µL of a pH-adjusting buffer (if required for optimal extraction).

-

Add 500 µL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Develop a chromatographic method that provides good separation of the drug of interest from endogenous plasma components.

-

Optimize mass spectrometry parameters (MRM transitions, collision energy, etc.) for both the drug and EDTA-D16.

Data Presentation

Table 3: Example Data for TDM of "Drug X"

| Sample Type | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) |

| Calibration Std 1 | 1.0 | 1.1 |

| Calibration Std 2 | 5.0 | 4.8 |

| Calibration Std 3 | 25.0 | 25.5 |

| Calibration Std 4 | 100.0 | 98.7 |

| QC Low | 3.0 | 3.2 |

| QC Medium | 40.0 | 41.5 |

| QC High | 80.0 | 78.9 |

| Patient Sample 1 | - | 15.2 |

| Patient Sample 2 | - | 65.8 |

Logical Relationship Diagram

Caption: Use of EDTA-D16 to correct for analytical variability.

Conclusion

EDTA-D16 is a valuable tool in clinical and diagnostic research, primarily serving as a robust internal standard for quantitative mass spectrometry. Its use significantly enhances the accuracy and precision of assays for measuring endogenous or exogenous EDTA, as well as other analytes in therapeutic drug monitoring. The protocols and data presented here provide a foundation for the implementation of EDTA-D16 in various research and diagnostic applications. Researchers should optimize the provided methods for their specific instrumentation and analytical needs to ensure the highest quality data.

References

- 1. The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Edta (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3908-0.1 [isotope.com]

- 5. Edta (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3908-0.5 [isotope.com]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tecan.com [tecan.com]

- 9. bevital.no [bevital.no]

Application Note: Quantitative Analysis of EDTA in Biological Matrices using Isotope Dilution Mass Spectrometry with EDTA-D16

Audience: Researchers, scientists, and drug development professionals.

Introduction